(S)-Methyl 2-methoxy-3-(4-nitrophenyl)propanoate
Description
(S)-Methyl 2-methoxy-3-(4-nitrophenyl)propanoate (CAS: 1021692-54-5) is a chiral ester derivative with a nitro-substituted aromatic ring. Its molecular formula is C₁₁H₁₃NO₅, and it has a molecular weight of 239.22 g/mol . Key physical properties include a melting point of 147°C and a predicted boiling point of 362.5±27.0°C . The compound is characterized by:
- A methoxy group at the 2-position.
- A 4-nitrophenyl group at the 3-position.
- A methyl ester backbone.
It is used exclusively in research settings, particularly in medicinal chemistry and enzyme inhibition studies, with a purity >97% . Storage recommendations include sealing in dry conditions at room temperature, though solutions are stable for 6 months at -80°C .
Properties
IUPAC Name |
methyl (2S)-2-methoxy-3-(4-nitrophenyl)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO5/c1-16-10(11(13)17-2)7-8-3-5-9(6-4-8)12(14)15/h3-6,10H,7H2,1-2H3/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUTHRNWZVKKSPQ-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H](CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution for Methoxy Group Introduction
The methoxy group at the C2 position is typically introduced via nucleophilic substitution. A common approach involves treating a hydroxy precursor with methyl iodide (MeI) in the presence of a strong base such as sodium hydride (NaH). For example, in a procedure adapted from palladium-catalyzed coupling reactions, 2-hydroxy-3-(4-nitrophenyl)propanoic acid is deprotonated with NaH in tetrahydrofuran (THF) at 0°C, followed by methylation with MeI to yield the methoxy derivative. The reaction proceeds at room temperature for 1 hour, achieving 84% yield after column chromatography.
Esterification of Carboxylic Acid Precursors
Esterification of the corresponding carboxylic acid with methanol under acidic conditions is a foundational method. In a protocol from WO2012017441A1, 2-hydroxy-3-methoxy-3,3-diphenylpropionic acid is refluxed with methanol and sulfuric acid, yielding the methyl ester with 66% efficiency after extraction with ethyl acetate. While this method is robust, it requires careful pH adjustment to 2–3 during workup to prevent hydrolysis.
Chiral Resolution Techniques
Diastereomeric Salt Formation
Racemic mixtures of methyl 2-methoxy-3-(4-nitrophenyl)propanoate are resolved using chiral amines. A patent by BASF (US20130184490A1) describes the use of (S)-1-(4-nitrophenyl)ethylamine as a resolving agent. The racemic ester is dissolved in acetone and methyl tert-butyl ether (MTBE), heated under reflux with the chiral amine, and seeded to induce crystallization of the diastereomeric salt. Acidification with HCl liberates the (S)-enantiomer, achieving 55% yield and >99.5% enantiomeric excess (ee).
Chromatographic Separation
Preparative high-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) offers an alternative to salt formation. While this method avoids stoichiometric resolving agents, it is less scalable and achieves lower yields (∼40%) compared to crystallization-based approaches.
Asymmetric Synthesis Approaches
Catalytic Asymmetric Hydrogenation
Palladium-catalyzed asymmetric hydrogenation of α,β-unsaturated esters provides direct access to chiral centers. A nitro-substituted acrylate precursor is hydrogenated under 1 atm H₂ in methanol with a palladium-on-carbon (Pd/C) catalyst. This method achieves 92% ee but requires stringent temperature control (−5°C) and yields 78% after filtration.
Organocatalytic Michael Addition
Proline-derived catalysts enable enantioselective Michael additions to construct the propanoate backbone. In a model reaction, 4-nitrobenzaldehyde undergoes addition to methyl acrylate using (S)-proline as a catalyst, yielding the (S)-configured product with 85% ee. However, this method is limited by prolonged reaction times (72 hours) and moderate yields (65%).
Industrial-Scale Production Considerations
Continuous Flow Processes
Industrial protocols prioritize continuous flow systems to enhance reproducibility. Esterification and methylation steps are conducted in tubular reactors with in-line monitoring, reducing reaction times by 50% compared to batch processes. MTBE and n-heptane are employed for continuous crystallization, achieving 60% overall yield at pilot scale.
Solvent and Catalyst Recycling
Economic viability is improved by recycling Pd/C catalysts via microfiltration and reusing MTBE through distillation. Patent data indicate that three reuse cycles maintain catalyst activity (>95% conversion) and solvent purity (>99%).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | ee (%) | Scalability | Cost ($/kg) |
|---|---|---|---|---|
| Diastereomeric salt resol. | 55 | 99.5 | High | 120 |
| Catalytic hydrogenation | 78 | 92 | Moderate | 200 |
| Organocatalytic addition | 65 | 85 | Low | 300 |
| Continuous flow | 60 | 99.5 | High | 150 |
Chemical Reactions Analysis
Types of Reactions
(S)-Methyl 2-methoxy-3-(4-nitrophenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Sodium methoxide (NaOMe) or other alkoxide bases.
Major Products Formed
Oxidation: Formation of 2-methoxy-3-(4-nitrophenyl)propanoic acid.
Reduction: Formation of (S)-Methyl 2-methoxy-3-(4-aminophenyl)propanoate.
Substitution: Formation of various esters depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of (S)-Methyl 2-methoxy-3-(4-nitrophenyl)propanoate is in medicinal chemistry as a potential drug candidate. Its structural features allow it to interact with biological targets effectively.
Case Study: Antitumor Activity
Research has indicated that compounds similar to this compound exhibit antitumor properties. For instance, studies on imidazotetrazine derivatives have shown that modifications to the core structure can enhance cytotoxicity against various cancer cell lines, including ovarian and CNS cancers . The introduction of nitrophenyl groups has been correlated with increased potency, suggesting that this compound may also possess similar therapeutic potential.
Synthesis of Novel Compounds
The compound serves as a versatile intermediate in the synthesis of other bioactive molecules. Its methoxy and nitrophenyl substituents provide functional groups that can be further modified.
Synthetic Applications
The synthesis routes for this compound typically involve alkylation reactions, which can yield various derivatives with altered biological activities . For example, using different alkylating agents can lead to variations that may enhance solubility or target specificity.
Quantitative Structure–Activity Relationship (QSAR) Studies
This compound is also utilized in QSAR studies to predict the biological activity of related compounds. By analyzing the relationship between chemical structure and biological activity, researchers can design more effective drugs.
Data Analysis
In QSAR studies, compounds are evaluated based on their molecular descriptors and biological activity data. The findings suggest that modifications to the nitrophenyl group significantly influence the compound's interaction with target proteins . This insight aids in optimizing lead compounds for enhanced therapeutic efficacy.
Research Use and Safety
While this compound is primarily intended for research purposes, it is crucial to handle it with care due to its chemical properties. It should be stored at room temperature in a dry environment and handled using appropriate safety protocols .
Mechanism of Action
The mechanism of action of (S)-Methyl 2-methoxy-3-(4-nitrophenyl)propanoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with biological molecules such as proteins and enzymes. The ester group can be hydrolyzed to release the active acid form, which can further participate in biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ in substituents, stereochemistry, or functional groups, leading to variations in reactivity, stability, and applications. Below is a detailed comparison:
Substituent Modifications
(a) Methyl 2-hydroxy-3-(4-nitrophenyl)propanoate (CAS: 929083-97-6)
- Key Differences : Replaces the methoxy group with a hydroxyl (-OH) group.
- Molecular Weight : 225.20 g/mol (vs. 239.22 g/mol for the target compound) .
- Stability : Requires storage at 2–8°C (vs. room temperature for the methoxy analog) .
- Applications : The hydroxyl group may enhance hydrogen-bonding interactions, making it suitable for coordination chemistry or prodrug synthesis.
(b) (S)-Methyl 2-amino-3-(4-nitrophenyl)propanoate
- Key Differences: Substitutes methoxy with an amino (-NH₂) group.
- Synthesis: Produced via etherification of nitro derivatives using methanol and thionyl chloride .
- Applications: The amino group enables participation in reduction reactions (e.g., conversion to aminophenyl derivatives using NaBH₄) .
(c) Methyl 2-bromo-3-methoxy-3-(4-methylphenyl)propanoate (CAS: 60456-15-7)
- Key Differences : Replaces the nitro group with a methyl (-CH₃) and introduces a bromine atom .
- Molecular Formula: C₁₂H₁₅BrO₃ (vs. C₁₁H₁₃NO₅) .
Functional Group Variations
(a) Methyl N-[3-(4-nitrophenyl)pyruvoyl]-L-alaninate
- Structure : Incorporates a pyruvoyl-L-alaninate moiety.
- Synthesis : Prepared via EDC-mediated coupling in CH₂Cl₂ .
- Applications : Forms coordination complexes with Zn²+ and Cu²+ , highlighting its role in metallo-organic chemistry .
(b) 2-Hydroxyethyl 2,2-dimethylenedioxa-3-(4-nitrophenyl)-propanoate
Physicochemical and Stability Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Storage Conditions | Key Functional Groups |
|---|---|---|---|---|---|
| (S)-Methyl 2-methoxy-3-(4-nitrophenyl)propanoate | C₁₁H₁₃NO₅ | 239.22 | 147 | Room temperature, dry | Methoxy, nitro, methyl ester |
| Methyl 2-hydroxy-3-(4-nitrophenyl)propanoate | C₁₀H₁₁NO₅ | 225.20 | N/A | 2–8°C, sealed | Hydroxyl, nitro, methyl ester |
| (S)-Methyl 2-amino-3-(4-nitrophenyl)propanoate | C₁₀H₁₂N₂O₄ | 224.21 | N/A | N/A | Amino, nitro, methyl ester |
| Methyl 2-bromo-3-methoxy-3-(4-methylphenyl)propanoate | C₁₂H₁₅BrO₃ | 287.15 | N/A | N/A | Bromo, methoxy, methyl ester |
Key Research Findings
Synthetic Flexibility : The methoxy group in the target compound improves stability compared to hydroxyl analogs, which are prone to oxidation .
Nitro Group Impact : The 4-nitrophenyl moiety enhances electrophilicity, facilitating nucleophilic aromatic substitution in medicinal chemistry .
Chirality Effects : The (S)-configuration is critical for binding to chiral receptors in enzyme inhibition studies .
Biological Activity
(S)-Methyl 2-methoxy-3-(4-nitrophenyl)propanoate is an organic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article reviews its synthesis, biological mechanisms, and activity, supported by case studies and research findings.
Chemical Structure and Synthesis
This compound is characterized by the presence of a methoxy group, a nitrophenyl moiety, and a propanoate backbone. The synthesis typically involves the esterification of (S)-2-methoxy-3-(4-nitrophenyl)propanoic acid with methanol, using strong acid catalysts such as sulfuric or hydrochloric acid under reflux conditions.
Synthetic Route
- Starting Material : (S)-2-methoxy-3-(4-nitrophenyl)propanoic acid
- Reagents : Methanol, acid catalyst (H₂SO₄ or HCl)
- Conditions : Reflux
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The nitro group can undergo reduction to form an amino group, which may participate in enzyme interactions or modulate protein functions . The ester bond can be hydrolyzed to release the active acid form, potentially influencing biochemical pathways.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antitumor Activity : Preliminary studies have suggested that derivatives of this compound may possess antitumor properties. For instance, modifications to the nitro group have been explored to enhance cytotoxicity against cancer cell lines .
- Enzyme Interactions : The compound has been studied for its role in enzyme-catalyzed reactions, particularly those involving ester hydrolysis. Its structural characteristics allow it to act as a substrate or inhibitor in various enzymatic processes.
- Chiral Drug Development : Given its chiral nature, this compound is being investigated as a building block for synthesizing chiral drugs, which are crucial in pharmacology for achieving desired therapeutic effects with reduced side effects.
Case Studies and Research Findings
Comparison with Related Compounds
This compound can be compared with similar compounds based on their structural features and biological activities.
| Compound | CAS Number | Unique Features | Biological Activity |
|---|---|---|---|
| (S)-Ethyl 2-methoxy-3-(4-nitrophenyl)propanoate | Not available | Ethyl instead of methyl ester | Moderate antitumor activity |
| (S)-2-Methoxy-3-(4-nitrophenyl)propanoic acid | Not available | Free acid form | Higher enzyme activity modulation |
| (S)-Methyl 3-(4-nitrophenyl)propanoate | 54405-42-4 | Nitro group para to propanoate | Potential for enzyme inhibition |
Q & A
Q. Basic
- IR Spectroscopy : Ester C=O stretch (~1742 cm⁻¹), O-H stretch (~3392 cm⁻¹), and nitro group vibrations (~1362 cm⁻¹) .
- NMR : NMR signals for the methoxy group (~δ 3.3–3.7 ppm), aromatic protons of 4-nitrophenyl (~δ 7.5–8.2 ppm), and stereospecific coupling constants .
- HRMS : Molecular ion [M+H] at m/z 358.1244 (calculated for CHClNOSi) .
How are physical properties like melting point and density determined experimentally, and what values are reported for related analogs?
Basic
Physical properties are determined via:
- DSC/TGA : Melting points (e.g., 156.5°C for a tert-butoxycarbonyl derivative) .
- Density : Predicted at ~1.3 g/cm³ using computational modeling .
- Refractive Index : n ~1.54 for structurally similar esters .
These values guide solvent selection and crystallization protocols.
How can enantiomeric excess (ee) be quantified, and what chiral resolution methods validate stereochemical purity?
Q. Advanced
- Chiral HPLC : Use of columns like Chiralpak® IA/IB with hexane:isopropanol mobile phases to separate enantiomers .
- NMR with Chiral Shift Reagents : Europium complexes induce splitting of diastereotopic protons .
- X-ray Crystallography : Absolute configuration confirmation via single-crystal analysis (e.g., Flack parameter < 0.1) .
What strategies resolve discrepancies between computational predictions (e.g., NMR shifts) and experimental data?
Q. Advanced
- DFT Calculations : Compare computed NMR shifts (using Gaussian/B3LYP) with experimental data to refine conformational models .
- Solvent Effects : Account for solvent polarity in simulations (e.g., DMSO vs. CDCl) .
- Dynamic Effects : Rotational barriers of methoxy groups may explain peak broadening .
How do crystallographic refinement protocols in SHELX improve structural accuracy for this compound?
Q. Advanced
- SHELXL Refinement : High-resolution data (<1.0 Å) and twin-law corrections resolve disorder in nitro or methoxy groups .
- Hydrogen Bonding Networks : SHELXPRO visualizes intermolecular interactions (e.g., O-H···O) critical for packing analysis .
- Validation Tools : Coot and PLATON cross-validate thermal parameters and geometry .
How can conflicting reaction yields from synthetic routes be systematically analyzed for optimization?
Q. Advanced
- Design of Experiments (DoE) : Vary catalysts (e.g., Pd/C vs. PtO), temperatures, and solvent polarities to identify critical factors .
- Kinetic Studies : Monitor reaction progress via in-situ IR or LC-MS to pinpoint rate-limiting steps .
- Purification Optimization : Compare column chromatography vs. recrystallization for enantiomer isolation .
What safety protocols are recommended for handling nitroaromatic intermediates during synthesis?
Q. Basic
- PPE : Nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
- Ventilation : Use fume hoods to mitigate inhalation risks from nitro group decomposition .
- Waste Disposal : Neutralize nitro-containing waste with reducing agents (e.g., Fe/NHCl) before disposal .
How can computational tools predict metabolic pathways or degradation products of this compound?
Q. Advanced
- PISTACHIO/BKMS Databases : Predict metabolites via esterase-mediated hydrolysis or nitro-reduction pathways .
- Density Functional Theory (DFT) : Simulate bond dissociation energies to identify labile sites (e.g., methoxy cleavage) .
- HPLC-MS/MS : Validate predicted degradation products in simulated biological matrices .
What are the applications of this compound in medicinal chemistry or materials science?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
